![molecular formula C14H24O2 B1582815 Cyclohexylmethyl cyclohexanecarboxylate CAS No. 2611-02-1](/img/structure/B1582815.png)
Cyclohexylmethyl cyclohexanecarboxylate
Overview
Description
Cyclohexylmethyl cyclohexanecarboxylate is an organic compound with the molecular formula C14H24O2. It is a colorless liquid with a boiling point of 288.7°C at 760 mmHg . This compound is primarily used in the synthesis of esters and has various applications in scientific research and industry.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Cyclohexylmethyl Cyclohexanecarboxylate are currently unknown . As research progresses, we may gain a better understanding of the pathways this compound affects and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethyl cyclohexanecarboxylate can be synthesized through iodine-mediated oxidative condensation of alcohols . This method involves the reaction of cyclohexanemethanol with cyclohexanecarboxylic acid in the presence of iodine as a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar oxidative condensation methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
Cyclohexylmethyl cyclohexanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds through reactions such as oxidation, reduction, and substitution.
- Oxidation Reactions : The compound can be oxidized to produce cyclohexanecarboxylic acid derivatives, which are valuable in organic synthesis.
- Reduction Reactions : It can undergo reduction to convert the ester group into an alcohol, facilitating further chemical transformations.
- Substitution Reactions : The ester group is reactive towards nucleophiles, enabling the synthesis of a range of substituted esters depending on the nucleophile used.
Biological Research
Recent studies have explored the biological activities of this compound, particularly its interactions with biomolecules. Although specific biochemical pathways remain largely unexplored, preliminary research indicates potential applications in pharmacology and medicinal chemistry.
Industrial Applications
In industry, this compound is utilized in the production of fragrances and flavors due to its pleasant odor profile. It also finds applications in manufacturing other industrial chemicals, showcasing its versatility beyond laboratory settings.
Case Study: Synthesis of Anticancer Compounds
Research published in Marine Biotechnology highlighted the extraction of cyclohexylmethyl derivatives from marine sources for potential anticancer applications. The study demonstrated that derivatives could exhibit significant biological activity against cancer cell lines, suggesting avenues for therapeutic development .
Case Study: Combinatorial Chemistry
In a combinatorial chemistry study, this compound was included as part of a library screening aimed at discovering selective compounds for nicotinic acetylcholine receptors. The results indicated that structural analogs could be optimized for enhanced biological activity, showcasing the compound's relevance in drug discovery .
Comparison with Similar Compounds
Cyclohexanemethanol: A related compound with similar chemical properties.
Cyclohexanecarboxylic Acid: Another related compound that shares the cyclohexane ring structure.
Biological Activity
Cyclohexylmethyl cyclohexanecarboxylate (CHMCC) is an organic compound with the molecular formula C14H24O2. It is primarily recognized for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article aims to provide a comprehensive overview of the biological activity of CHMCC, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C14H24O2
- Boiling Point : 288.7°C at 760 mmHg
- Appearance : Colorless liquid
The specific biochemical pathways affected by CHMCC remain largely unexplored. However, its structural characteristics suggest potential interactions with various biomolecules, which could lead to diverse biological effects.
Biological Activity
Research into the biological activity of CHMCC has indicated several potential effects:
- Anticancer Activity : Preliminary studies suggest that compounds similar to CHMCC may exhibit anticancer properties. For instance, derivatives of cyclohexanecarboxylic acids have been shown to induce differentiation in neuroblastoma cells, which could be relevant for cancer therapy .
- Neuroprotective Effects : Some studies have identified that certain cyclohexane derivatives can influence cellular energetics and mitochondrial metabolism in neuroblastoma cells, potentially offering neuroprotective benefits .
- Microbial Interactions : Research has indicated that cyclohexane derivatives can be degraded by specific sulfate-reducing bacteria, suggesting a role in bioremediation processes .
Study on Neuroblastoma Differentiation
A significant study explored the effects of cyclohexanecarboxylic acid derivatives on neuroblastoma cells. The results indicated that these compounds could induce differentiation and reduce oxygen consumption in these cells, highlighting their potential therapeutic applications in neurodegenerative diseases and cancer .
Compound | Effect on Neuroblastoma Cells | Mechanism |
---|---|---|
Cyclohexanecarboxylic Acid | Induces differentiation | Reduces mitochondrial O2 consumption |
1-Methyl-1-cyclohexanecarboxylic Acid | Stimulates maturation | Enhances mitochondrial protein synthesis |
Microbial Degradation Study
Another study focused on the anaerobic degradation of cyclohexane by sulfate-reducing bacteria from contaminated marine sediments. This research demonstrated the capability of these bacteria to metabolize cyclohexane, suggesting its potential use in bioremediation strategies for hydrocarbon pollutants .
Synthesis and Applications
CHMCC is synthesized through oxidative condensation methods, often yielding high purity and yield. Its applications extend beyond biological activity; it serves as an intermediate in organic synthesis and is used in the production of fragrances and flavors .
Comparative Analysis with Related Compounds
Compound | Biological Activity | Applications |
---|---|---|
This compound | Potential anticancer and neuroprotective effects | Organic synthesis, fragrances |
Cyclohexanemethanol | Moderate neuroprotective effects | Solvent in chemical reactions |
Cyclohexanecarboxylic Acid | Induces differentiation in cancer cells | Pharmaceutical research |
Properties
IUPAC Name |
cyclohexylmethyl cyclohexanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWINVLMFYISLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180743 | |
Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-02-1 | |
Record name | Cyclohexanecarboxylic acid, cyclohexylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2611-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLMETHYL CYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8CDC3E94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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